molecular formula C16H17FN2O2 B4118433 6-fluoro-2-methyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide

6-fluoro-2-methyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide

Cat. No. B4118433
M. Wt: 288.32 g/mol
InChI Key: LGOKXIWCIYXKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-2-methyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the quinoline family and is known to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 6-fluoro-2-methyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide is not fully understood. However, studies have suggested that this compound may exert its biological activity by inhibiting various enzymes and signaling pathways that are involved in the progression of cancer and other diseases. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
6-fluoro-2-methyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are essential processes for the metastasis of cancer. Furthermore, this compound has also been shown to exhibit anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-fluoro-2-methyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide in lab experiments is its potent biological activity. This compound has been shown to exhibit activity at low concentrations, making it a valuable tool for researchers studying cancer and other diseases. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes.
One of the main limitations of using 6-fluoro-2-methyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide in lab experiments is its potential toxicity. Studies have shown that this compound can exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are several future directions for the study of 6-fluoro-2-methyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide. One potential direction is the development of more potent analogs of this compound with improved biological activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the use of this compound in combination with other drugs or therapies should be explored to determine its potential synergistic effects.

Scientific Research Applications

6-fluoro-2-methyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been studied extensively for its potential applications in various areas of scientific research. One of the most promising areas of application is in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, this compound has also been studied for its potential applications in the treatment of bacterial infections, inflammation, and neurological disorders.

properties

IUPAC Name

6-fluoro-2-methyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-10-7-14(13-8-11(17)4-5-15(13)19-10)16(20)18-9-12-3-2-6-21-12/h4-5,7-8,12H,2-3,6,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOKXIWCIYXKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-2-methyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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